

GC-MS fragmentation patterns of 2-(5-Chloro-2-thienyl)-2-propanol

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Compound of Interest

Compound Name: 2-(5-Chloro-2-thienyl)-2-propanol

CAS No.: 62119-82-8

Cat. No.: B3385267

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An In-Depth Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Fragmentation Patterns of **2-(5-Chloro-2-thienyl)-2-propanol**: A Comparative Analysis

This guide provides a comprehensive analysis of the expected Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation behavior of **2-(5-Chloro-2-thienyl)-2-propanol**, a heterocyclic alcohol of interest in synthetic and medicinal chemistry. Thiophene derivatives are crucial scaffolds in drug development, and understanding their analytical signatures is paramount for identity confirmation, purity assessment, and metabolic studies.^{[1][2]} This document moves beyond a simple recitation of data to explain the underlying chemical principles governing the molecule's fragmentation, comparing the utility of GC-MS with other common analytical techniques.

Introduction: The Analytical Challenge

2-(5-Chloro-2-thienyl)-2-propanol is a tertiary alcohol containing a halogenated aromatic-like thiophene ring. This combination of functional groups presents a unique fragmentation profile under Electron Ionization (EI) mass spectrometry. While the aromatic-like thiophene ring lends stability, the tertiary alcohol moiety is prone to specific cleavage and rearrangement reactions.

[3][4] Accurate identification requires a predictive understanding of how these competing influences manifest in the mass spectrum. This guide provides the necessary framework for researchers to confidently identify this compound and distinguish it from related isomers or impurities.

Predicted GC-MS Fragmentation Analysis

Electron Ionization (EI) at a standard 70 eV provides sufficient energy to not only ionize the molecule but also to induce characteristic fragmentation.[5] The resulting mass spectrum is a "fingerprint" that allows for structural elucidation. For **2-(5-Chloro-2-thienyl)-2-propanol**, the fragmentation is dictated by the stability of the resulting cations and neutral losses.

The Molecular Ion ($M^{+\bullet}$)

The molecular weight of **2-(5-Chloro-2-thienyl)-2-propanol** (C_7H_9ClOS) is 176.66 g/mol . The initial ionization event removes an electron to form the molecular ion ($M^{+\bullet}$).

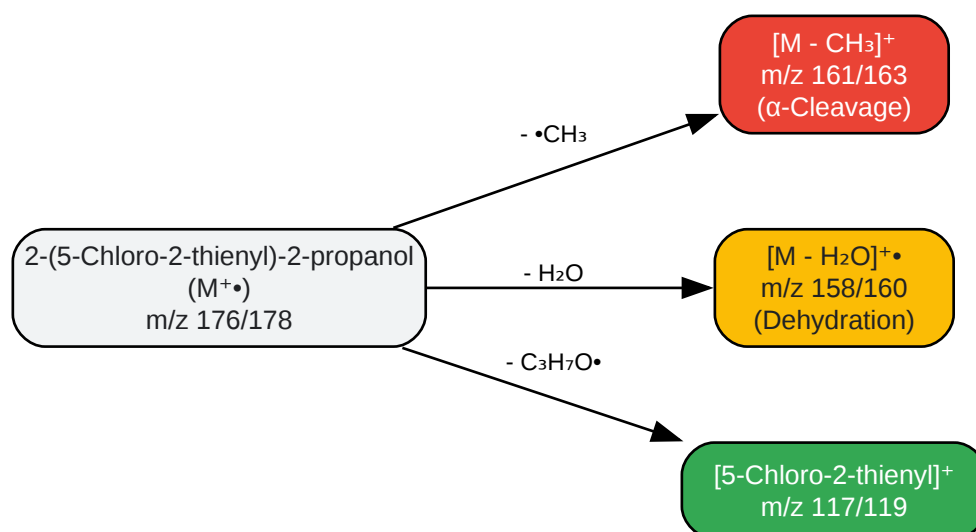
- Expected Appearance: Tertiary alcohols typically exhibit weak or even undetectable molecular ion peaks due to the instability of the ion and the favorability of fragmentation pathways like alpha-cleavage.[3][6] However, the presence of the stabilizing thiophene ring is expected to result in a more prominent $M^{+\bullet}$ peak than would be seen for a simple aliphatic tertiary alcohol.[3]
- Isotopic Signature: A crucial identifying feature will be the chlorine isotope pattern. Chlorine has two stable isotopes, ^{35}Cl and ^{37}Cl , in an approximate 3:1 natural abundance.[7] This will produce two molecular ion peaks:
 - $M^{+\bullet}$ at m/z 176 (containing ^{35}Cl)
 - $[M+2]^{+\bullet}$ at m/z 178 (containing ^{37}Cl) The intensity of the m/z 178 peak will be approximately one-third that of the m/z 176 peak, providing definitive evidence for the presence of a single chlorine atom.[5]

Primary Fragmentation Pathways

The most energetically favorable fragmentation routes will produce the most stable carbocations, leading to the most abundant peaks (including the base peak) in the spectrum.

- Alpha (α)-Cleavage: This is a dominant fragmentation mechanism for alcohols, involving the cleavage of a C-C bond adjacent to the carbon bearing the hydroxyl group.[7][8] For this molecule, the most probable α -cleavage is the loss of a methyl radical ($\bullet\text{CH}_3$, mass 15) to form a resonance-stabilized acylium-like ion. This fragment is expected to be highly abundant, potentially the base peak.
 - $[\text{M} - 15]^+$ at m/z 161: This ion is stabilized by resonance involving the lone pairs on the oxygen atom and the thiophene ring.
- Dehydration (Loss of Water): The elimination of a neutral water molecule (H_2O , mass 18) is another characteristic fragmentation pathway for alcohols.[4][8] This results in an alkene radical cation.
 - $[\text{M} - 18]^+\bullet$ at m/z 158: The peak for this ion, also showing a corresponding $[\text{M}-18+2]$ peak at m/z 160, is a strong indicator of an alcohol functional group.
- Formation of the Chlorothieryl Cation: Cleavage of the bond between the thiophene ring and the propanol side chain can lead to the formation of the 5-chloro-2-thienyl cation.
 - $[\text{C}_4\text{H}_2\text{ClS}]^+$ at m/z 117: This fragment, along with its isotopic partner at m/z 119, represents the stable heterocyclic core of the molecule.

The predicted fragmentation cascade is visualized in the diagram below.



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Caption: Predicted EI fragmentation pathway of **2-(5-Chloro-2-thienyl)-2-propanol**.

Summary of Expected Fragments

The table below summarizes the key ions expected in the EI mass spectrum.

m/z (³⁵ Cl/ ³⁷ Cl)	Proposed Ion Formula	Proposed Structure / Origin	Expected Relative Abundance
176 / 178	[C ₇ H ₉ ClOS] ^{+•}	Molecular Ion (M ^{+•})	Low to Medium
161 / 163	[C ₆ H ₆ ClOS] ⁺	[M - CH ₃] ⁺ (α-Cleavage)	High (Potential Base Peak)
158 / 160	[C ₇ H ₇ ClS] ^{+•}	[M - H ₂ O] ^{+•} (Dehydration)	Medium
117 / 119	[C ₄ H ₂ ClS] ⁺	[5-Chloro-2-thienyl] ⁺	Medium to High
43	[C ₃ H ₇] ⁺ or [C ₂ H ₃ O] ⁺	Isopropyl cation or Acylium ion	Medium

Table 1: Predicted major fragment ions for **2-(5-Chloro-2-thienyl)-2-propanol** in EI-MS.

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool for identification, a multi-technique approach provides the most robust characterization. The choice of technique depends on the analytical question being asked—be it structural confirmation, quantification, or purity analysis.

Technique	Principle	Strengths for this Analyte	Limitations
GC-MS	Separation by volatility/polarity, followed by mass-based identification. [9]	High sensitivity; provides molecular weight and structural "fingerprint" from fragmentation; excellent for separating volatile impurities.	Destructive; requires analyte to be volatile and thermally stable.
NMR (¹ H, ¹³ C)	Absorption of radiofrequency by atomic nuclei in a magnetic field.	Provides definitive structural information and atom connectivity; non-destructive. [10]	Lower sensitivity than MS; not ideal for complex mixture analysis without prior separation; requires higher sample quantity.
FTIR	Absorption of infrared radiation by molecular vibrations.	Quickly identifies functional groups (O-H stretch for alcohol, thiophene ring vibrations, C-Cl stretch). [11]	Provides limited structural information; not suitable for definitive identification of an unknown compound on its own.
HPLC-UV/MS	Separation by partitioning between mobile and stationary phases.	Ideal for non-volatile or thermally labile analogs; can be coupled to MS for identification.	GC often provides higher chromatographic resolution for volatile compounds; HPLC-UV provides no structural data beyond retention time.

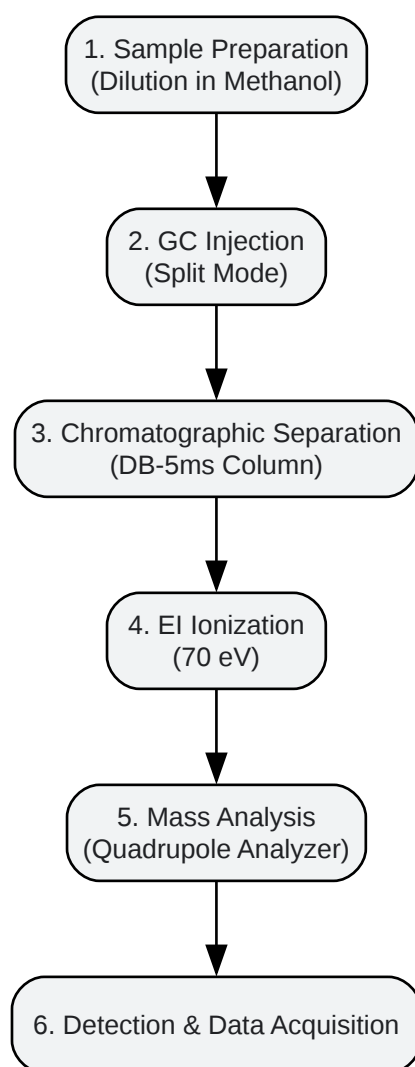
Table 2: Objective comparison of analytical techniques for the characterization of **2-(5-Chloro-2-thienyl)-2-propanol**.

Experimental Protocol: GC-MS Analysis

This protocol is a self-validating system designed for the robust analysis of the title compound. The causality for each parameter selection is explained to ensure technical accuracy and reproducibility.

Objective: To obtain a clean, reproducible mass spectrum of **2-(5-Chloro-2-thienyl)-2-propanol** suitable for library matching and manual interpretation.

Methodology Workflow:



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Caption: Standard operational workflow for GC-MS analysis.

Step-by-Step Protocol:

- Sample Preparation:
 - Action: Prepare a 100 µg/mL stock solution of the analyte in HPLC-grade methanol or ethyl acetate. Serially dilute to a working concentration of 1-10 µg/mL.
 - Causality: Dilution prevents column overloading and detector saturation, ensuring sharp chromatographic peaks and accurate mass spectra. Methanol is a volatile solvent that is unlikely to interfere with the analysis.
- Instrumentation:
 - A standard gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer is suitable.
- GC Parameters:
 - Injection Volume: 1 µL.
 - Injector Temperature: 250 °C.
 - Causality: Ensures rapid and complete volatilization of the analyte without thermal degradation.
 - Injection Mode: Split (e.g., 50:1 ratio).
 - Causality: Prevents overloading the column with a concentrated sample, leading to better peak shape.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Causality: Helium is an inert carrier gas that provides good chromatographic efficiency.
 - Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

- Causality: This is a general-purpose, low-polarity column that provides excellent separation for a wide range of semi-volatile organic compounds.
- Oven Temperature Program:
 - Initial temperature: 80 °C, hold for 1 minute.
 - Ramp: 15 °C/min to 280 °C.
 - Final hold: 5 minutes at 280 °C.
 - Causality: The initial hold allows for focusing of the analyte band. The temperature ramp ensures elution of the analyte as a sharp peak, and the final hold cleanses the column of any less volatile contaminants.
- MS Parameters:
 - Ion Source Temperature: 230 °C.
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Causality: 70 eV is the industry standard that produces reproducible fragmentation patterns, allowing for comparison with established spectral libraries (e.g., NIST, Wiley).
[\[5\]](#)
 - Mass Range: Scan from m/z 40 to 350.
 - Causality: This range covers the expected molecular ion and all significant fragments without collecting unnecessary data from solvent or air background.
 - Solvent Delay: 3 minutes.
 - Causality: Prevents the high concentration of the injection solvent from entering and saturating the mass spectrometer filament.

Parameter	Recommended Setting	Rationale
GC Column	30m, 0.25mm ID, 0.25 μ m 5% phenyl-methylpolysiloxane	General purpose column with excellent resolving power for semi-volatiles.
Injector Temp.	250 °C	Ensures rapid volatilization without thermal degradation.
Oven Program	80°C (1min), ramp 15°C/min to 280°C (5min)	Provides good peak shape and ensures elution of the analyte and column cleaning.
Carrier Gas	Helium, 1.0 mL/min	Inert, provides high efficiency.
Ionization Energy	70 eV	Standard energy for reproducible fragmentation and library comparison.[5]
Mass Scan Range	m/z 40-350	Covers molecular ion and all expected fragments.

Table 3: Summary of recommended GC-MS operating parameters.

Conclusion

The analysis of **2-(5-Chloro-2-thienyl)-2-propanol** by GC-MS provides a wealth of structural information from a single, rapid injection. By understanding the fundamental principles of mass spectrometry—including the influence of the tertiary alcohol and the chlorinated thiophene ring—one can predict a fragmentation pattern with high confidence. The key identifiers for this compound are a visible molecular ion cluster at m/z 176/178, a prominent fragment from α -cleavage at m/z 161/163, and evidence of dehydration at m/z 158/160. This predictive approach, when combined with the robust experimental protocol provided, equips researchers with the tools needed for definitive identification and characterization in a drug development or quality control setting.

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